molecular formula C10H9F4NO2 B2798279 3-Fluoro-4-methoxy-N-(2,2,2-trifluoroethyl)benzamide CAS No. 1540173-61-2

3-Fluoro-4-methoxy-N-(2,2,2-trifluoroethyl)benzamide

Cat. No.: B2798279
CAS No.: 1540173-61-2
M. Wt: 251.181
InChI Key: QIWPEXHBRMVZQD-UHFFFAOYSA-N
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Description

3-Fluoro-4-methoxy-N-(2,2,2-trifluoroethyl)benzamide is an organic compound characterized by the presence of fluorine, methoxy, and trifluoroethyl groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-methoxy-N-(2,2,2-trifluoroethyl)benzamide typically involves the reaction of 3-fluoro-4-methoxybenzoic acid with 2,2,2-trifluoroethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-methoxy-N-(2,2,2-trifluoroethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of 3-fluoro-4-methoxybenzoic acid or 3-fluoro-4-methoxybenzaldehyde.

    Reduction: Formation of 3-fluoro-4-methoxy-N-(2,2,2-trifluoroethyl)aniline.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-4-methoxy-N-(2,2,2-trifluoroethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Fluoro-4-methoxy-N-(2,2,2-trifluoroethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity to its target by increasing its lipophilicity and stability. The fluorine atoms can also participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound-target complex .

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-3-methoxy-N-(2,2,2-trifluoroethyl)benzamide
  • 3-Fluoro-4-methoxy-N-(2,2,2-trifluoroethyl)aniline
  • 3-Fluoro-4-methoxy-N-(2,2,2-trifluoroethyl)benzoic acid

Uniqueness

3-Fluoro-4-methoxy-N-(2,2,2-trifluoroethyl)benzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both fluorine and trifluoroethyl groups enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

IUPAC Name

3-fluoro-4-methoxy-N-(2,2,2-trifluoroethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F4NO2/c1-17-8-3-2-6(4-7(8)11)9(16)15-5-10(12,13)14/h2-4H,5H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIWPEXHBRMVZQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F4NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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